molecular formula C16H20N4O6S B14096533 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B14096533
M. Wt: 396.4 g/mol
InChI Key: YDHXBRMOOVWRHK-UHFFFAOYSA-N
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Description

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a combination of pyrimidine, sulfonyl, furan, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions of sulfonyl and pyrimidine groups with biological macromolecules.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyrimidine and furan moieties can enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide is unique due to the presence of the furan-2-ylmethyl group, which can enhance its binding properties and biological activity compared to similar compounds. The combination of pyrimidine, sulfonyl, furan, and piperidine moieties in a single molecule provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C16H20N4O6S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H20N4O6S/c1-10-13(15(22)19-16(23)18-10)27(24,25)20-6-4-11(5-7-20)14(21)17-9-12-3-2-8-26-12/h2-3,8,11H,4-7,9H2,1H3,(H,17,21)(H2,18,19,22,23)

InChI Key

YDHXBRMOOVWRHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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